molecular formula C7H7AsO5 B14749084 4-Arsonobenzoic acid CAS No. 618-20-2

4-Arsonobenzoic acid

Cat. No.: B14749084
CAS No.: 618-20-2
M. Wt: 246.05 g/mol
InChI Key: ZYNMYJFCAHXBDB-UHFFFAOYSA-N
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Description

4-Arsonobenzoic acid is an organoarsenic compound characterized by an arsenic-containing arsono (-AsO₃H₂) group attached to the para position of a benzoic acid backbone. Organoarsenic compounds are historically significant in medicinal chemistry (e.g., Salvarsan for syphilis treatment) and material science due to their unique electronic and coordination properties. The arsono group imparts distinct acidity, redox behavior, and metal-binding capabilities compared to other benzoic acid derivatives.

Properties

CAS No.

618-20-2

Molecular Formula

C7H7AsO5

Molecular Weight

246.05 g/mol

IUPAC Name

4-arsonobenzoic acid

InChI

InChI=1S/C7H7AsO5/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4H,(H,9,10)(H2,11,12,13)

InChI Key

ZYNMYJFCAHXBDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-arsonobenzoic acid typically involves the introduction of an arsonic acid group to a benzene ring. One common method is the reaction of 4-bromobenzoic acid with sodium arsenite under specific conditions to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound contains two reactive functional groups:

  • Carboxylic acid (-COOH):

    • Capable of undergoing esterification, amide formation, and decarboxylation.

    • Likely to participate in acid-catalyzed reactions (e.g., formation of acid chlorides with thionyl chloride or phosphorus pentachloride) .

  • Arsonic acid (-AsO(OH)₂):

    • The arsenic center may engage in redox reactions or coordinate with metals.

    • Potential for hydrolysis or condensation reactions, similar to other arsenic-containing acids.

Substitution Reactions on the Benzene Ring

The carboxylic acid group is strongly electron-withdrawing (via the -I effect), directing electrophilic substitution to the meta position relative to itself. For example:

  • Nitration: A nitro group (-NO₂) may substitute at the meta position (position 3 or 5 relative to -COOH) .

  • Halogenation: Chlorine or bromine substitution could occur under FeCl₃ catalysis, also meta to -COOH .

Reactions Involving the Carboxylic Acid Group

  • Esterification: Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts to form esters .

  • Amide Formation: Conversion to amides via reaction with amines, though this may require prior activation (e.g., formation of acid chlorides) .

  • Decarboxylation: Thermal decomposition under basic conditions (e.g., with soda lime) to liberate CO₂ and form aryl arsenic derivatives .

Reactions Involving the Arsonic Acid Group

  • Hydrolysis: The -AsO(OH)₂ group may hydrolyze under acidic or basic conditions, potentially forming arsine oxides or other arsenic species.

  • Redox Reactions: Participation in oxidation/reduction processes, though specific pathways are unclear without experimental data.

Comparison with Structurally Similar Compounds

Compound Key Functional Groups Reaction Highlights
Benzoic Acid -COOHNitration, halogenation, esterification
4-Aminobenzoic Acid -COOH, -NH₂Amide formation, electrophilic substitution
4-Chlorobenzoic Acid -COOH, -ClHalogenation, esterification
4-Arsonobenzoic Acid -COOH, -AsO(OH)₂Potential: Esterification, meta-substitution, redox reactions

Limitations and Research Gaps

  • Limited experimental data: Publicly available studies focus on synthesis and biological activity rather than reaction mechanisms.

  • Functional group interplay: The combined effects of -COOH and -AsO(OH)₂ on reactivity are unexplored.

  • Kinetic studies: Reaction rates and thermodynamic parameters for substitution or redox processes are unavailable.

Scientific Research Applications

4-Arsonobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-arsonobenzoic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key properties of 4-Arsonobenzoic acid with related benzoic acid derivatives:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -AsO₃H₂ (para) ~218.0* Not provided High acidity, metal chelation, niche synthetic applications
4-Hydroxybenzoic acid -OH (para) 138.12 99-96-7 Precursor to parabens, antimicrobial agent
4-Nitrobenzoic acid -NO₂ (para) 167.12 62-23-7 Strong electron-withdrawing group; intermediate in dyes, explosives
4-Aminobenzoic acid -NH₂ (para) 137.14 150-13-0 UV absorption; precursor to folic acid, local anesthetics
4-Methylaminobenzoic acid -NHCH₃ (para) 151.17 105-41-83-0 Modified solubility; pharmaceutical intermediates
4-Amino-2-sulfanylbenzoic acid -NH₂, -SH (ortho) 185.22 78334-06-2 Thiol reactivity; potential in chelation therapy

*Estimated based on arsenic atomic mass.

Solubility and Stability

  • This compound: Likely low aqueous solubility due to the hydrophobic arsenic group; stability concerns under reducing conditions.
  • 4-Hydroxybenzoic Acid : Moderate water solubility (1.7 g/L at 25°C); stable under acidic conditions .
  • 4-Nitrobenzoic Acid : Poor water solubility (0.6 g/L); stable but reactive toward reducing agents .
  • 4-Amino-2-sulfanylbenzoic Acid: Enhanced solubility in polar solvents due to -SH and -NH₂ groups; prone to oxidation .

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